6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that contains both a pyrrolidine ring and a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring enhances its pharmacophore space, while the benzothiazole moiety contributes to its aromaticity and potential interactions with biological targets .
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities. They have been reported to have anti-tubercular and anti-inflammatory properties, suggesting that they may target enzymes or proteins involved in these pathways.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways. For example, they may inhibit the synthesis of certain proteins or enzymes, disrupt cell signaling pathways, or interfere with DNA replication .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation by inhibiting the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine typically involves the construction of the benzothiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-aminobenzothiazole with 2-bromoethylpyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine: Unique due to the combination of pyrrolidine and benzothiazole moieties.
2-Aminobenzothiazole: Lacks the pyrrolidine ring, resulting in different biological activities.
Pyrrolidine derivatives: Lack the benzothiazole moiety, affecting their aromaticity and potential interactions.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both pyrrolidine and benzothiazole. This dual functionality enhances its potential as a versatile scaffold for drug discovery and development .
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-13-15-11-4-3-10(9-12(11)17-13)5-8-16-6-1-2-7-16/h3-4,9H,1-2,5-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQXTVDLUZJNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.